molecular formula C11H20Br2 B14569877 1,6-Dibromo-2-cyclohexylpentane CAS No. 61639-12-1

1,6-Dibromo-2-cyclohexylpentane

Cat. No.: B14569877
CAS No.: 61639-12-1
M. Wt: 312.08 g/mol
InChI Key: MUJNNGZQZRIPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dibromo-2-cyclohexylpentane is a brominated alkane derivative featuring a cyclohexyl substituent at the second carbon of a pentane backbone, with bromine atoms at the terminal (1 and 6) positions. This compound was identified in a phytochemical investigation of Solidago Canadensis (Canadian goldenrod), where it constituted 8.47% of the ethanol extract’s composition . Its structural uniqueness arises from the combination of a cyclohexyl group and bromine atoms, which may influence its physicochemical properties and bioactivity. While its exact biological role in plants remains understudied, its presence in S.

Properties

CAS No.

61639-12-1

Molecular Formula

C11H20Br2

Molecular Weight

312.08 g/mol

IUPAC Name

1,5-dibromopentan-2-ylcyclohexane

InChI

InChI=1S/C11H20Br2/c12-8-4-7-11(9-13)10-5-2-1-3-6-10/h10-11H,1-9H2

InChI Key

MUJNNGZQZRIPNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CCCBr)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dibromo-2-cyclohexylpentane can be synthesized through the bromination of alkenes. One common method involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction typically proceeds at room temperature, and the bromine atoms add across the double bond of the alkene to form the dibromoalkane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of brominating agents like N-bromosuccinimide (NBS) in the presence of light or radical initiators can facilitate the bromination process. Additionally, the reaction conditions can be optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromo-2-cyclohexylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of alcohols.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially under basic conditions.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Cyclohexylpentanol.

    Elimination: Cyclohexylpentene.

    Reduction: Cyclohexylpentane.

Scientific Research Applications

1,6-Dibromo-2-cyclohexylpentane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used to study the effects of brominated hydrocarbons on biological systems.

    Medicine: Research into its potential use as a precursor for pharmaceutical compounds is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-Dibromo-2-cyclohexylpentane involves its reactivity with various nucleophiles and bases. The bromine atoms, being good leaving groups, facilitate substitution and elimination reactions. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Bioactivity : While S. Canadensis extracts demonstrate anticancer, antimicrobial, and anti-inflammatory effects, the specific role of this compound in these activities remains unconfirmed. Comparative studies with phytol (10.04% concentration) suggest that synergistic interactions between multiple compounds may drive bioactivity .
  • Synthetic Potential: No direct studies on its reactivity or catalytic applications exist, unlike its organometallic analogs (e.g., ruthenium complexes in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.